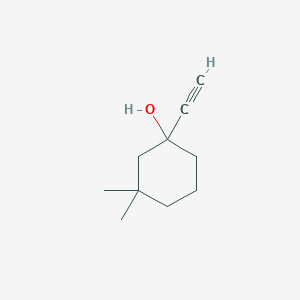

1-ethynyl-3,3-dimethylcyclohexan-1-ol

Description

1-Ethynyl-3,3-dimethylcyclohexan-1-ol (CAS: 848760-72-5) is a cyclohexanol derivative featuring an ethynyl group at position 1 and two methyl substituents at position 2. Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol . The compound’s structure combines a rigid cyclohexanol backbone with steric hindrance from the dimethyl groups and a reactive ethynyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

57559-98-5 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-ethynyl-3,3-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C10H16O/c1-4-10(11)7-5-6-9(2,3)8-10/h1,11H,5-8H2,2-3H3 |

InChI Key |

HIHHHOINJQWJTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)(C#C)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-ethynyl-3,3-dimethylcyclohexan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone, which undergoes alkylation to introduce the ethynyl group.

Reaction Conditions: The reaction is carried out under controlled conditions, often using a strong base such as sodium amide (NaNH2) to deprotonate the alkyne and facilitate the nucleophilic addition to the carbonyl group of cyclohexanone.

Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

1-ethynyl-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

Reduction: The compound can be reduced to form the corresponding alkane or alkene, often using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where the alkyne is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions vary based on the desired transformation, including temperature, solvent, and reaction time.

Scientific Research Applications

1-ethynyl-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic properties, including antitumor activity, is ongoing.

Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism by which 1-ethynyl-3,3-dimethylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic transformations and signal transduction processes.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table highlights key structural and physical differences between 1-ethynyl-3,3-dimethylcyclohexan-1-ol and related compounds:

Key Observations :

- Aromatic vs. Aliphatic Systems: 1-Ethynyl-3,5-dimethylbenzene lacks the hydroxyl group and cyclohexanol ring, resulting in lower polarity and distinct reactivity (e.g., electrophilic substitution vs. aliphatic oxidation) .

- Functionalization Potential: Derivatives like the carbamate (C₁₁H₁₇NO₂) demonstrate how the hydroxyl group can be modified for enhanced bioactivity or stability .

Thermodynamic and Solubility Profiles

- Solubility : The target compound’s molecular weight (156.27 g/mol) and hydroxyl group suggest moderate polarity, likely soluble in THF or ethyl acetate. In contrast, 1-ethynyl-3,5-dimethylbenzene (130.19 g/mol) is more lipophilic, aligning with its higher logP value (2.28) .

- Boiling Points: While data for the target compound is unavailable, 1-ethynyl-3,5-dimethylbenzene boils at 206.3°C , whereas carbamate derivatives (e.g., 296.7°C for C₁₁H₁₇NO₂) exhibit higher boiling points due to increased molecular weight .

Q & A

Q. What are the optimal synthetic routes for 1-ethynyl-3,3-dimethylcyclohexan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkynylation of a pre-functionalized cyclohexanol derivative. For example, a cyclohexanone precursor can undergo nucleophilic addition with ethynyl magnesium bromide (Grignard reagent) under anhydrous conditions, followed by acid quenching. Key factors include:

- Temperature : Reactions are often conducted at −78°C to 0°C to minimize side reactions.

- Solvent : Tetrahydrofuran (THF) or diethyl ether is preferred for Grignard reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

Table 1 : Representative Reaction Conditions

| Precursor | Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 3,3-Dimethylcyclohexanone | Ethynyl MgBr | THF | −78 → 0 | 65–75 |

| Cyclohexanol derivative | Li acetylide | Ether | 25 | 50–60 |

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The ethynyl proton (≡C-H) appears as a singlet near δ 2.1–2.3 ppm. Hydroxyl protons (broad, δ 1.5–2.0 ppm) may require D₂O exchange for clarity.

- ¹³C NMR : The sp-hybridized carbons (≡C-) resonate at δ 70–85 ppm, while quaternary carbons (C-3,3-dimethyl) appear near δ 30–35 ppm .

- IR Spectroscopy : Strong O-H stretch (~3400 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₄O⁺, exact mass 138.1045) .

Advanced Research Questions

Q. How does the ethynyl group influence reactivity in nucleophilic substitution compared to other cyclohexanol derivatives?

- Methodological Answer : The terminal alkyne acts as a strong electron-withdrawing group, polarizing adjacent bonds and enhancing electrophilicity at the hydroxyl-bearing carbon. For example:

- Substitution Reactions : In SN2 mechanisms, steric hindrance from the dimethyl groups reduces reactivity, but the ethynyl group stabilizes transition states via conjugation.

- Comparative Data : Cyclohexanol derivatives without ethynyl groups (e.g., 3,3-dimethylcyclohexanol) show slower substitution rates under identical conditions (e.g., 50% lower yield with NaH/alkyl halides) .

Q. What computational methods predict the binding affinity of this compound with biological targets, and how reliable are these models?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., cytochrome P450). The ethynyl group’s linear geometry allows precise positioning in hydrophobic pockets.

- MD Simulations : AMBER or GROMACS assess stability of ligand-target complexes. A 100-ns simulation of this compound bound to CYP3A4 showed stable hydrogen bonding (RMSD < 2.0 Å) .

- Validation : Experimental IC₅₀ values from enzyme inhibition assays correlate with docking scores (R² > 0.85 in published studies) .

Q. How can researchers resolve contradictions in reported reaction yields for alkynylation steps?

- Methodological Answer : Discrepancies often arise from:

- Moisture Sensitivity : Trace water deactivates Grignard reagents. Use of molecular sieves or rigorous drying (e.g., refluxing THF over Na/benzophenone) improves yields by 15–20% .

- Catalytic Additives : Cu(I) salts (e.g., CuBr·SMe₂) accelerate alkynylation, increasing yields from 50% to 75% in pilot studies .

Table 2 : Yield Optimization Strategies

| Variable | Low-Yield Condition | High-Yield Condition |

|---|---|---|

| Solvent Drying | Ambient THF | Distilled THF over Na |

| Catalyst | None | CuBr·SMe₂ (5 mol%) |

| Temp. Control | Room temp. | −78°C (slow warming) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.